molecular formula C10H14O4 B580408 erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol CAS No. 1280602-81-4

erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol

Cat. No. B580408
CAS RN: 1280602-81-4
M. Wt: 198.218
InChI Key: PZKYCBMLUGVAGH-LHLIQPBNSA-N
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Description

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol is a natural product that can be used for research in the field of life sciences . It has a CAS number of 1280602-81-4 .


Molecular Structure Analysis

The molecular formula of this compound is C10H14O4 . Its molecular weight is 198.2 g/mol . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

This compound is an oil . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Mechanism of β-O-4 Bond Cleavage in Lignin

Research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has shown significant insights into the mechanism of bond cleavage, especially concerning compounds similar in structure to erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol. The presence of the γ-hydroxymethyl group plays a critical role in the acidolysis mechanism, suggesting diverse pathways for degradation and potential applications in lignin valorization and understanding lignin structure T. Yokoyama, 2015.

Bioproduction of Diols

The bioproduction of 1,3-propanediol and 2,3-butanediol, chemicals with a wide range of applications, has been extensively studied. These diols can be biologically produced, and the separation from fermentation broth presents significant cost implications. Research in this area focuses on improving the efficiency and reducing costs of diol production, potentially implicating the study of this compound derivatives in similar processes Zhi-Long Xiu & A. Zeng, 2008.

Environmental Pollutants and Male Infertility

Compounds structurally related to this compound, such as Bisphenol A and its derivatives, have been studied for their endocrine-disrupting effects, including impacts on male fertility. This research elucidates the mechanisms by which these compounds can affect mammalian spermatogenesis, offering insights into potential risks and interactions of related compounds in biological systems Raúl Lagos-Cabré & R. Moreno, 2012.

Occupational Exposure to Bisphenol A

The study of occupational exposure to Bisphenol A, a compound with similarities to this compound, highlights the potential health risks associated with chemical exposure in the workplace. This research is crucial for understanding the broader implications of exposure to related compounds in various industrial settings E. Ribeiro, C. Ladeira, & S. Viegas, 2017.

Antimicrobial Activity of Eugenol

Eugenol, another phenolic compound with structural similarities to this compound, demonstrates broad-spectrum antimicrobial activity. Research into eugenol's mechanism of action can provide valuable insights into developing new antimicrobial agents, potentially including derivatives of this compound A. Marchese et al., 2017.

Safety and Hazards

While specific safety and hazard information for erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol was not found, it’s important to handle all chemicals with care. Protective eyewear, clothing, and gloves should be worn to avoid contact with skin . If toxic or irritating substances are produced during experimentation, the operation should be completed in a glove box to avoid harm .

Biochemical Analysis

Biochemical Properties

Erythro-1-(4-Hydroxy-3-methoxyphenyl)propane-1,2-diol plays a crucial role in biochemical reactions due to its phenolic structure. It interacts with various enzymes, such as oxidoreductases and transferases, which facilitate its conversion into different metabolites. The compound also interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, influencing their structure and function . These interactions are essential for the compound’s role in cellular processes and metabolic pathways.

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in antioxidant defense, inflammation, and apoptosis . Additionally, it can modulate cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, leading to their activation or inhibition. For example, it can inhibit the activity of certain oxidoreductases, reducing the production of reactive oxygen species . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including changes in gene expression and metabolic activity. These effects are crucial for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses of the compound have been shown to enhance muscle strength and improve metabolic function, while high doses can lead to toxic effects and adverse reactions . These dosage-dependent effects are essential for determining the compound’s safety and efficacy in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to lipid and glucose metabolism. The compound interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through these pathways . Additionally, this compound can affect the levels of key metabolites, leading to changes in cellular energy production and utilization.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of this compound is crucial for determining its bioavailability and therapeutic potential.

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and nucleus. Its activity and function are influenced by its localization, as it can interact with different biomolecules in these compartments . The compound’s subcellular localization is determined by targeting signals and post-translational modifications, which direct it to specific organelles.

properties

IUPAC Name

(1S,2R)-1-(4-hydroxy-3-methoxyphenyl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-6(11)10(13)7-3-4-8(12)9(5-7)14-2/h3-6,10-13H,1-2H3/t6-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKYCBMLUGVAGH-LHLIQPBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C1=CC(=C(C=C1)O)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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